molecular formula C23H17BrIN3O4 B12011259 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 765912-96-7

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12011259
CAS No.: 765912-96-7
M. Wt: 606.2 g/mol
InChI Key: HCLGXZJQHDITLP-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate (hereafter referred to as Compound A) is a hydrazone-based derivative characterized by a 2-iodobenzoyl amide group and a 2-bromobenzoate ester.

Properties

CAS No.

765912-96-7

Molecular Formula

C23H17BrIN3O4

Molecular Weight

606.2 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrIN3O4/c24-19-7-3-1-5-17(19)23(31)32-16-11-9-15(10-12-16)13-27-28-21(29)14-26-22(30)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

HCLGXZJQHDITLP-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of iodine or bromine atoms with other nucleophiles, while hydrolysis can yield the corresponding carboxylic acids and amines .

Scientific Research Applications

4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of iodine and bromine atoms suggests potential interactions with enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A is part of a broader class of aryl benzoate derivatives with carbohydrazonoyl linkages. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key References
Compound A R1: 2-Iodobenzoyl; R2: 2-Bromo C23H17BrIN3O4 ~561.76*
4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-iodobenzoate R1: 4-Chlorobenzoyl; R2: 2-Iodo C23H17ClIN3O4 561.76
4-Bromo-2-[(E)-({[(2-iodobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-propoxybenzoate R1: 2-Iodobenzoyl; R2: 4-Propoxy C24H21BrIN3O5 ~638.25
4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate R1: 4-Methoxyanilino; R2: 2-Bromo C23H18BrN3O5 504.31

*Note: Molecular weight for Compound A estimated based on analogs in .

Key Observations :

  • Halogen Effects : The 2-iodobenzoyl group in Compound A introduces steric bulk and polarizability compared to smaller halogens (e.g., chlorine in ). This may enhance intermolecular interactions in crystal packing or binding affinity in biological systems.
  • Amide vs. Anilino Linkers: Substituting the 2-iodobenzoyl amide with a 4-methoxyanilino group (as in ) reduces steric hindrance but introduces methoxy-mediated electronic effects.

Physicochemical Properties

  • Solubility : The bromine and iodine substituents reduce aqueous solubility compared to methoxy or propoxy analogs.
  • Thermal Stability : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonds and π-π interactions) .

Q & A

Basic: What are the key synthetic pathways for 4-(2-(((2-iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate, and how can reaction conditions be optimized?

The synthesis involves sequential coupling of hydrazone and ester moieties. Critical steps include:

  • Hydrazone formation : Reacting 2-iodobenzoyl chloride with carbohydrazide under anhydrous conditions (e.g., THF, 0–5°C, 4–6 hours) to form the hydrazone intermediate .
  • Esterification : Coupling the intermediate with 2-bromobenzoic acid using DCC/DMAP as catalysts in dichloromethane (room temperature, 12–24 hours) .
    Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF improve solubility), stoichiometric ratios (1:1.2 for acyl chloride:carbohydrazide), and inert atmosphere to prevent hydrolysis .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Discrepancies often arise from tautomerism in the hydrazone moiety or solvent-induced shifts. Methodological solutions:

  • Variable-temperature NMR : Identifies tautomeric forms (e.g., enol-keto equilibria) by observing peak splitting at low temperatures (−40°C in CDCl₃) .
  • IR analysis : Compare carbonyl stretches (C=O at ~1680–1720 cm⁻¹) to distinguish ester vs. hydrazone contributions. DFT calculations can simulate spectra for validation .
  • X-ray crystallography : Resolves ambiguity by providing definitive bond-length data for the hydrazonoyl and ester groups .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, given the hydrazone’s metal-chelating potential .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to bromo/iodo substituents’ membrane-disruptive effects .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced: How does the iodine substituent influence stability under photolytic or hydrolytic conditions?

The 2-iodobenzoyl group increases susceptibility to:

  • Photodegradation : UV-Vis studies (λ > 300 nm) show rapid cleavage of the C–I bond, generating free radicals detectable via EPR .
  • Hydrolysis : In aqueous buffers (pH 7.4, 37°C), iodine’s electron-withdrawing effect accelerates ester hydrolysis (t₁/₂ < 24 hours). Stabilization requires lyophilization or storage in anhydrous DMSO .

Basic: What computational methods are recommended for predicting this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydrazone nitrogen) .
  • Molecular docking : Screen against protein targets (e.g., PARP-1) using AutoDock Vina, leveraging the bromobenzoate’s π-π stacking potential .
  • QSAR modeling : Correlate substituent effects (e.g., iodine vs. bromine) with bioactivity using Hammett σ constants .

Advanced: How can contradictory bioactivity results between in vitro and in vivo models be addressed?

Common issues include poor bioavailability or metabolite interference. Strategies:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., LC-MS/MS) and hepatic microsome metabolism to identify unstable regions (e.g., ester cleavage) .
  • Prodrug modification : Mask the hydrazone with acetyl groups to enhance permeability, then monitor reactivation via esterase activity .
  • Formulation optimization : Use nanocarriers (e.g., liposomes) to improve solubility and target tissue accumulation .

Basic: What analytical techniques are critical for purity assessment?

  • HPLC : C18 column, acetonitrile/water gradient (60:40 to 95:5), UV detection at 254 nm. Purity >95% required for biological assays .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺ at m/z 614.92) and detects hydrolytic byproducts (e.g., 2-bromobenzoic acid at m/z 215.96) .
  • Elemental analysis : Validate C, H, N, Br, and I percentages (±0.3% theoretical) .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological impact?

  • Abiotic degradation : Monitor hydrolysis/photolysis in simulated sunlight (Xe lamp, λ > 290 nm) and aqueous buffers (pH 5–9) .
  • Biotic degradation : Use OECD 301D tests with activated sludge to measure biodegradation over 28 days .
  • Toxicity profiling : Daphnia magna acute toxicity (48-hour EC₅₀) and algal growth inhibition (72-hour IC₅₀) assays .

Basic: What are the key differences in reactivity between this compound and its non-halogenated analogs?

  • Electrophilicity : Bromine/iodine enhance electrophilic substitution at the phenyl ring (e.g., Suzuki coupling requires lower Pd catalyst loading) .
  • Hydrogen bonding : Iodo substituents increase hydrazone’s H-bond acceptor strength (log P = 3.2 vs. 2.5 for non-halogenated analogs), affecting solubility .

Advanced: How can reaction intermediates be trapped and characterized during synthesis?

  • In-situ FTIR : Monitor carbonyl (C=O) and N–H stretches to detect acylhydrazone intermediates .
  • Cryo-trapping : Quench reactions at −78°C, isolate intermediates via flash chromatography, and analyze via 2D NMR (HSQC, HMBC) .
  • Theoretical modeling : Use Gaussian 16 to simulate transition states and identify metastable intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.